molecular formula C8H13F2N3 B1492331 {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine CAS No. 2097978-14-6

{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine

Cat. No.: B1492331
CAS No.: 2097978-14-6
M. Wt: 189.21 g/mol
InChI Key: DEACVCPPKAPBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine is a useful research compound. Its molecular formula is C8H13F2N3 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine is the mitochondrial respiratory chain enzyme complex II, also known as succinate dehydrogenase (SDH) . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone .

Mode of Action

This compound interacts with its target, SDH, by forming hydrogen bonds with the hydroxyl groups of TYR58 and TRP173 on SDH . This interaction inhibits the normal function of SDH, disrupting the citric acid cycle and the electron transport chain .

Biochemical Pathways

The inhibition of SDH by this compound affects the citric acid cycle and the electron transport chain, two crucial biochemical pathways in cellular respiration . The disruption of these pathways leads to a decrease in ATP production, affecting various downstream processes that rely on ATP for energy .

Pharmacokinetics

The compound’s interaction with sdh suggests that it may be absorbed and distributed to cells with high metabolic activity, where sdh is abundant . The impact of these ADME properties on the compound’s bioavailability remains to be determined.

Result of Action

The result of the action of this compound is the inhibition of SDH, leading to a disruption of the citric acid cycle and the electron transport chain . This disruption decreases ATP production, which can affect various cellular processes that rely on ATP for energy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and stability . .

Biochemical Analysis

Biochemical Properties

{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH), which is essential for cellular respiration and energy production . The nature of these interactions involves the formation of hydrogen bonds with specific amino acid residues, such as tyrosine and tryptophan, within the enzyme’s active site . These interactions can modulate the enzyme’s activity, thereby influencing cellular metabolic processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of key signaling molecules, leading to changes in downstream gene expression . This can result in modifications to cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound can impact cellular metabolism by affecting the efficiency of the mitochondrial respiratory chain, thereby altering ATP production and overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to bind to the active site of succinate dehydrogenase, inhibiting its activity and leading to a decrease in the production of ATP . This inhibition is achieved through the formation of hydrogen bonds with key amino acid residues within the enzyme’s active site . Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, resulting in changes to the expression of genes involved in cellular metabolism and energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical properties and cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular metabolic activity and improve overall energy production . At higher doses, it can exhibit toxic effects, including mitochondrial dysfunction and oxidative stress . These threshold effects underscore the importance of careful dosage optimization to maximize the compound’s beneficial effects while minimizing potential adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to cellular respiration and energy production. It interacts with enzymes such as succinate dehydrogenase, influencing the flow of electrons through the mitochondrial respiratory chain . This interaction can affect metabolic flux and alter the levels of key metabolites involved in energy production . Additionally, the compound can modulate the activity of other enzymes and cofactors, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake into cells and its subsequent localization within specific cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential accumulation in certain tissues . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized within the mitochondria, where it interacts with key enzymes involved in cellular respiration . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondrial compartment . The subcellular localization of the compound can influence its effectiveness in modulating cellular metabolism and energy production.

Properties

IUPAC Name

3-[1-(difluoromethyl)pyrazol-4-yl]-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N3/c1-11-4-2-3-7-5-12-13(6-7)8(9)10/h5-6,8,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEACVCPPKAPBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CN(N=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.